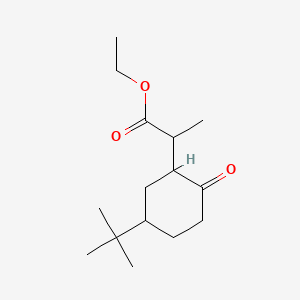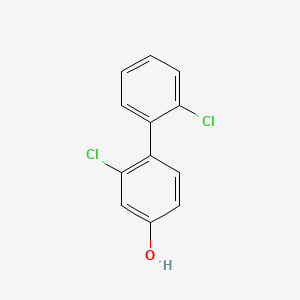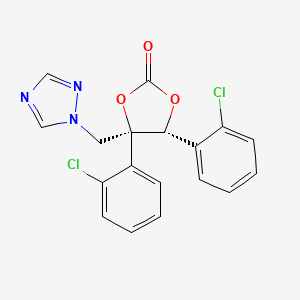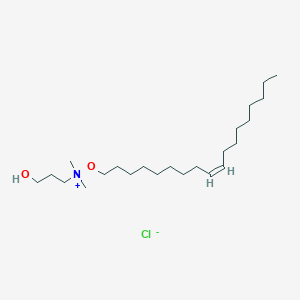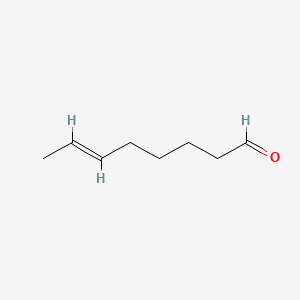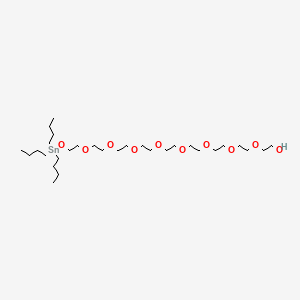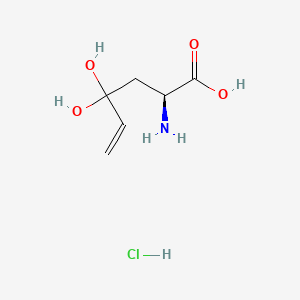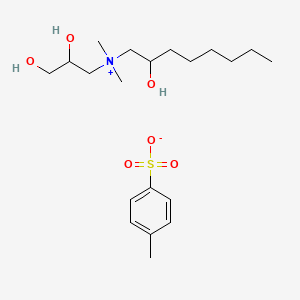
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C20H37NO6S and a molecular weight of 419.6 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate typically involves the reaction of 2,3-dihydroxypropylamine with 2-hydroxyoctyl chloride in the presence of a base, followed by the addition of toluene-p-sulphonic acid . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted ammonium salts.
Applications De Recherche Scientifique
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism by which (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate exerts its effects involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its amphiphilic structure, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets and pathways involved include:
Cell Membranes: Enhances permeability and stability.
Proteins and Enzymes: Stabilizes their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dihydroxypropyl)(2-hydroxydodecyl)dimethylammonium toluene-p-sulphonate
- (2,3-Dihydroxypropyl)(2-hydroxyhexyl)dimethylammonium toluene-p-sulphonate
Uniqueness
Compared to similar compounds, (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate offers a balanced amphiphilic structure that provides optimal solubility and stability in various applications. Its unique combination of hydrophilic and hydrophobic properties makes it particularly effective in emulsification and stabilization processes .
Propriétés
Numéro CAS |
94134-24-4 |
|---|---|
Formule moléculaire |
C20H37NO6S |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl-(2-hydroxyoctyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
YTHWXMVRUPETGQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


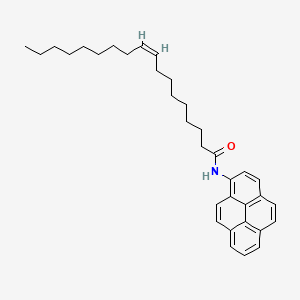
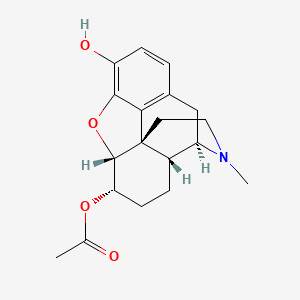
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)



